(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

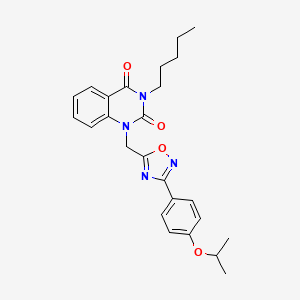

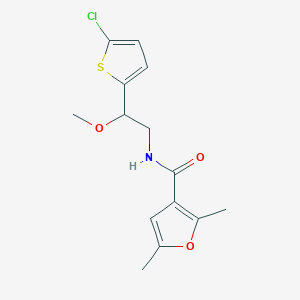

(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde . The compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring, which is further linked to the thiazolidine ring at the second position. This compound is part of a broader class of thiazolidine derivatives that have been studied for various biological activities and potential clinical applications.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of an amino acid, such as cysteine, with an aldehyde or ketone. In the case of this compound, the synthesis would likely involve the reaction of cysteine with a difluoromethoxy-substituted benzaldehyde under acidic or basic conditions. The stereochemistry at the 4-position of the thiazolidine ring is crucial, as it can significantly affect the biological activity of the compound .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been characterized using various techniques such as NMR, ESI-MS, and X-ray diffraction . These compounds can exist as zwitterions in the solid state, with the carboxylic group deprotonated and the thiazolidine nitrogen atom protonated. The stereochemistry of the substituents on the thiazolidine ring is important for the overall molecular conformation, which can influence the compound's physical and chemical properties .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo a range of chemical reactions, including ring-opening to liberate cysteine or other biologically active molecules. The presence of substituents on the thiazolidine ring can affect the rate and mechanism of these reactions. For example, 2-substituted thiazolidine-4-carboxylic acids can act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and dissociation constants, can be studied using techniques like potentiometric titration and HPLC. These properties are influenced by the size of the molecule, the presence and position of polar groups, and the nature of the substituents. For instance, the solubility of these compounds varies regularly with the molecular structure, while their stability can decrease in the order of carboxyl derivatives to alkyl, aryl, and dialkyl derivatives . The dissociation constant of the imino nitrogen is significantly affected by the character of the substituents, particularly aryl groups .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKELJKCVNKLGPM-IENPIDJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)

![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)

![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)

![2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3017803.png)